8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran moiety fused with a dioxolochromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 7-ethoxybenzofuran-2-carbaldehyde with 3,4-methylenedioxyphenol in the presence of a catalyst such as sulfonic-acid-functionalized silica. The reaction is carried out under solvent-free conditions at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chromen moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofuran/chromen compounds.
Scientific Research Applications
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one
- 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the presence of the ethoxybenzofuran moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-(7-ethoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-2-22-14-5-3-4-11-6-15(26-20(11)14)13-8-19(21)25-16-9-18-17(7-12(13)16)23-10-24-18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVXPPDZRVUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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